molecular formula C9H6F3NO B1306970 5-(Trifluoromethyl)indolin-2-one CAS No. 71293-62-4

5-(Trifluoromethyl)indolin-2-one

Cat. No.: B1306970
CAS No.: 71293-62-4
M. Wt: 201.14 g/mol
InChI Key: RANTVMNWZIWPNR-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)indolin-2-one is a chemical compound belonging to the indole family, characterized by the presence of a trifluoromethyl group at the 5-position of the indolin-2-one structure. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)indolin-2-one plays a crucial role in biochemical reactions, primarily due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves thioredoxin reductase, an enzyme that plays a vital role in maintaining cellular redox balance. This compound has been shown to inhibit thioredoxin reductase, leading to increased oxidative stress and activation of apoptosis signal-regulating kinase 1 (ASK1) . Additionally, this compound interacts with various signaling proteins such as ERK1/2, AKT, and STAT3, inhibiting their activity and thereby affecting cell proliferation and survival .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest in the S phase, accompanied by elevated levels of p21 and p27 expressions . Furthermore, this compound initiates mitochondrial apoptosis through the upregulation of Bax and downregulation of Bcl-2 proteins, leading to the activation of caspase 3 and PARP cleavage . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of thioredoxin reductase, which leads to the oxidation of thioredoxin and increased oxidative stress within the cell . This oxidative stress activates apoptosis signal-regulating kinase 1 (ASK1), which in turn activates p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways, culminating in cell death . Additionally, this compound inhibits the activity of ERK1/2, AKT, and STAT3 signaling proteins, further contributing to its antiproliferative effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures may lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have demonstrated that this compound maintains its antiproliferative and apoptotic activities in vitro, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound exhibits significant antiproliferative and apoptotic activities without causing adverse effects . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications . Threshold effects have also been noted, with a minimum effective dose required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves its conversion to 3-hydroxy indolin-2-one by the enzyme ZmBX3, followed by further hydroxylation and ring expansion to produce 2-hydroxy-3,4-dihydro-1,4-benzoxazin-3-one (HBOA) . These metabolic transformations highlight the compound’s potential to influence metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with specific transporters that facilitate its uptake into cells, where it accumulates in the cytoplasm and mitochondria . The localization of this compound within these cellular compartments is crucial for its biological activity, as it enables the compound to interact with its target biomolecules effectively.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antiproliferative and apoptotic effects . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)indolin-2-one typically involves the introduction of a trifluoromethyl group into the indolin-2-one core. One common method is the reaction of indolin-2-one with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Trifluoromethyl)indolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Indolin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-Methylindolin-2-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness: 5-(Trifluoromethyl)indolin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANTVMNWZIWPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(F)(F)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395698
Record name 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71293-62-4
Record name 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)oxindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-(methylthio)-5-(trifluoromethyl)oxindole (Gassman P. G., Cue B. W., Luh T-Y, J. Org. Chem. 1977;42:1344-1348) (10 g, 40 mmol) in AcOH (100 mL) was heated under reflux with Zn dust (13.3 g, 0.2 mol) for 1 hour. The mixture was cooled and filtered, and the precipitate was washed with AcOH. The combined filtrates were evaporated under reduced pressure, and the residue was diluted with 1M aqueous ammonia to give 5-trifluoromethyloxindole [VII: R1 =5-CF3, R3 =H] (7.22 g, 90%); mp (aqueous EtOH) 188.5°-191° C. (lit. [Hardtmann G. E., U.S. Pat. No. 4,160,032; Chem. Abstr, 1979;91:P107890w]; mp 188°-189° C.).
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Synthesis routes and methods II

Procedure details

In analogous fashion, 4-trifluoromethylaniline was reacted with t-butyl hypochlorite, ethyl 2-(methylthio)acetate and triethylamine followed by reduction of the 3-thiomethyl-5-trifluoromethyl-2-oxindole thus obtained with Raney nickel, to give 5-trifluoromethyl-2-oxindole, m.p. 189.5°-190.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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